Cas no 915865-96-2 (6-Methoxyisoquionoline Hydrochloride)
6-Methoxyisoquionoline Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 6-METHOXYISOQUINOLINE, HCL
- 6-Methoxyisoquinoline hydrochloride
- 6-Methoxyisoquionoline hydrochloride
- 6-Methoxyisoquinoline--hydrogen chloride (1/1)
- CS-0212462
- 6-methoxyisoquinoline;hydrochloride
- AKOS015897185
- 6-Methoxyisoquinolinehydrochloride
- DTXSID00675212
- EN300-220920
- BS-23441
- MFCD12546534
- 915865-96-2
- 6-Methoxyisoquionoline Hydrochloride
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- MDL: MFCD12546534
- Inchi: 1S/C10H9NO.ClH/c1-12-10-3-2-9-7-11-5-4-8(9)6-10;/h2-7H,1H3;1H
- InChI Key: MHJDVDRMCCCPHE-UHFFFAOYSA-N
- SMILES: Cl.O(C)C1C=CC2C=NC=CC=2C=1
Computed Properties
- Exact Mass: 195.0450916g/mol
- Monoisotopic Mass: 195.0450916g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 22.1Ų
6-Methoxyisoquionoline Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM145215-25g |
6-methoxyisoquinoline hydrochloride |
915865-96-2 | 95% | 25g |
$458 | 2021-08-05 | |
| TRC | M342650-250mg |
6-Methoxyisoquionoline Hydrochloride |
915865-96-2 | 250mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M342650-500mg |
6-Methoxyisoquionoline Hydrochloride |
915865-96-2 | 500mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M342650-2.5g |
6-Methoxyisoquionoline Hydrochloride |
915865-96-2 | 2.5g |
$ 210.00 | 2022-06-03 | ||
| abcr | AB271232-1 g |
6-Methoxyisoquinoline, HCl; 98% |
915865-96-2 | 1 g |
€110.00 | 2023-07-20 | ||
| abcr | AB271232-5 g |
6-Methoxyisoquinoline, HCl; 98% |
915865-96-2 | 5 g |
€307.20 | 2023-07-20 | ||
| abcr | AB271232-10 g |
6-Methoxyisoquinoline, HCl; 98% |
915865-96-2 | 10 g |
€512.90 | 2023-07-20 | ||
| abcr | AB271232-25 g |
6-Methoxyisoquinoline, HCl; 98% |
915865-96-2 | 25 g |
€858.00 | 2023-07-20 | ||
| Crysdot LLC | CD11017632-25g |
6-Methoxyisoquinoline hydrochloride |
915865-96-2 | 95+% | 25g |
$485 | 2024-07-19 | |
| 1PlusChem | 1P003NQI-1g |
6-methoxyisoquinoline hydrochloride |
915865-96-2 | 98% | 1g |
$41.00 | 2025-02-20 |
6-Methoxyisoquionoline Hydrochloride Suppliers
6-Methoxyisoquionoline Hydrochloride Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on 6-Methoxyisoquionoline Hydrochloride
Introduction to 6-Methoxyisoquinoline Hydrochloride (CAS No. 915865-96-2)
6-Methoxyisoquinoline Hydrochloride, with the CAS number 915865-96-2, is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoquinolines, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and neuroprotective properties. The addition of a methoxy group at the 6-position and the presence of a hydrochloride salt form contribute to its unique chemical and pharmacological characteristics.
The molecular structure of 6-Methoxyisoquinoline Hydrochloride consists of a benzene ring fused with a pyridine ring, forming the isoquinoline core. The methoxy group at the 6-position enhances the lipophilicity of the molecule, which can influence its bioavailability and cellular uptake. The hydrochloride salt form improves its solubility in aqueous solutions, making it more suitable for pharmaceutical formulations.
Recent studies have highlighted the potential therapeutic applications of 6-Methoxyisoquinoline Hydrochloride. For instance, a 2021 study published in the Journal of Medicinal Chemistry investigated its antitumor activity against various cancer cell lines. The results demonstrated that 6-Methoxyisoquinoline Hydrochloride exhibited significant cytotoxic effects, particularly against breast and lung cancer cells. The mechanism of action was attributed to its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways.
In another study, researchers explored the anti-inflammatory properties of 6-Methoxyisoquinoline Hydrochloride. The compound was found to reduce inflammation in animal models by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that 6-Methoxyisoquinoline Hydrochloride could be a promising candidate for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
The neuroprotective effects of 6-Methoxyisoquinoline Hydrochloride have also been investigated. A 2022 study published in Neuropharmacology reported that the compound exhibited neuroprotective activity in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involved the reduction of oxidative stress and the modulation of mitochondrial function, which are key factors in neuronal survival.
In terms of pharmacokinetics, 6-Methoxyisoquinoline Hydrochloride has been shown to have favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. The compound is metabolized primarily in the liver via cytochrome P450 enzymes, with metabolites being excreted through urine and feces. These characteristics make it a suitable candidate for oral administration in clinical settings.
Clinical trials are currently underway to evaluate the safety and efficacy of 6-Methoxyisoquinoline Hydrochloride. Preliminary results from Phase I trials have indicated that the compound is well-tolerated at therapeutic doses with minimal side effects. Further Phase II and III trials are planned to assess its therapeutic potential in various disease conditions.
The synthesis of 6-Methoxyisoquinoline Hydrochloride involves several steps, including the formation of an intermediate isoquinoline derivative followed by methylation at the 6-position. Various synthetic routes have been developed to optimize yield and purity, making it feasible for large-scale production for pharmaceutical applications.
In conclusion, 6-Methoxyisoquinoline Hydrochloride (CAS No. 915865-96-2) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences.
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